molecular formula C13H9F4NO B8758243 1-(2-fluorobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one

1-(2-fluorobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B8758243
M. Wt: 271.21 g/mol
InChI Key: UIAYXJPPPBABPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C13H9F4NO and its molecular weight is 271.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9F4NO

Molecular Weight

271.21 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C13H9F4NO/c14-11-4-2-1-3-9(11)7-18-8-10(13(15,16)17)5-6-12(18)19/h1-6,8H,7H2

InChI Key

UIAYXJPPPBABPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation of 1-(3-chlorobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one includes steps of: dissolving 0.49 g (3.0 mmol) of 5-(trifluoromethyl)pyridin-2(1H)-one in 20 ml of DMF; adding 0.66 g (4.8 mmol) of sodium carbonate and 0.85 g (4.5 mmol) 1-(bromomethyl)-2-fluorobenzene; carrying out refluxing reaction for 3 hours; adding 40 ml of 15% ammonia solution; extracting by ethyl acetate (30+20+20 mL); drying by anhydrous sodium sulfate; filtering; evaporating filtrate; and separating residue by column chromatography with eluent of petroleum ether and ethyl acetate with proportion of 6:1 to obtain 0.65 of the product 1-(2-fluorobenzyl)-5-(trifluoromethyl)pyridin-2(1H)-one as a colorless oil. EI-MS (m/z): 271[M]+. 1H-NMR (CDCl3, 300 MHz): δ ppm: 5.176 (s, 2H, —CH2—), 6.623˜6.655 (d, 1H, J=9, 6 Hz, Ar—H), 7.074˜7.178 (m, 2H, Ar—H), 7.301˜7.377 (m, 1H, Ar—H), 7.410˜7.505 (m, 2H, Ar—H), 7.795 (s, 1H, Ar—H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.66 g
Type
reactant
Reaction Step Three
Quantity
0.85 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

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